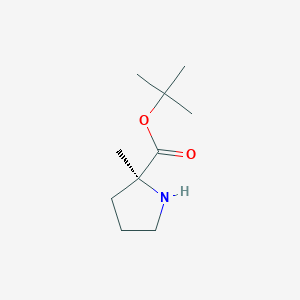

Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4)6-5-7-11-10/h11H,5-7H2,1-4H3/t10-/m0/s1 |

InChI Key |

WAOBLRSJQYXNJU-JTQLQIEISA-N |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1(CCCN1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of N-Protected Amino Acid Derivatives

This approach involves starting from N-protected amino acids or their derivatives, which undergo intramolecular cyclization to form the pyrrolidine ring with stereocontrol. The process typically includes:

- Preparation of N-protected amino acids (e.g., N-Boc amino acids).

- Decarboxylative or reductive cyclization to form the pyrrolidine ring.

- Preparation of N-Boc-2-methylpyrrolidine-2-carboxylic acid derivatives followed by decarboxylation and reduction steps.

- Mild acidic or basic conditions.

- Use of coupling reagents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Solvents like dichloromethane (DCM) or acetonitrile (MeCN).

According to a patent (EP3015456A1), a method involves preparing pyrrolidine-2-carboxylic acid derivatives via an efficient cyclization process that employs inexpensive raw materials, with operation under mild conditions, thus reducing costs and simplifying the process.

- Operational simplicity.

- Mild reaction conditions.

- Cost-effective raw materials.

- Stereocontrol may require chiral auxiliaries or catalysts.

- Additional steps for protecting group manipulations.

Multi-Step Synthesis from Amines and Aldehydes

This method constructs the pyrrolidine ring via condensation reactions, such as:

- Reductive amination of aldehydes with amines to form amino alcohols.

- Cyclization to form pyrrolidine rings through intramolecular nucleophilic attack.

- Protection of nitrogen with Boc groups after ring formation.

- Use of reductants like sodium cyanoborohydride or hydrogenation catalysts.

- Solvents such as ethanol or methanol.

- Mild heating or room temperature conditions.

While specific protocols for This compound are scarce, similar strategies are documented for pyrrolidine derivatives, emphasizing the importance of stereoselective reductions and protecting group strategies.

- Flexibility in introducing different substituents.

- Potential for stereoselective synthesis.

- Multi-step process with potential for low overall yield.

- Need for chiral catalysts or auxiliaries for stereocontrol.

Decarboxylative Cross-Coupling Strategies

Recent advancements involve photoredox catalysis and decarboxylative coupling to generate pyrrolidine derivatives, including This compound .

A 2024 study describes a dual-catalyzed redox-neutral double decarboxylative C(sp3)–C(sp3) cross-coupling , enabling the formation of complex pyrrolidine derivatives under mild conditions with high stereocontrol.

- Use of iron or nickel catalysts.

- Photoredox catalysts such as iridium complexes.

- Mild solvents like ethyl acetate or methyl tert-butyl ether (MTBE).

- Blue LED irradiation.

- High stereoselectivity.

- Mild, environmentally friendly conditions.

- Cost-effective catalysts.

- Requires pre-functionalized carboxylic acids.

- Complex setup.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Stereocontrol | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization of N-protected amino acids | N-protected amino acids or derivatives | DCC, EDC, acid/base | Mild, room temp | Yes, via chiral auxiliaries | Cost-effective, simple | Additional steps for protection/deprotection |

| Reductive amination + cyclization | Aldehydes, amines | NaBH3CN, catalysts | Mild, room temp | Moderate | Flexible, versatile | Multi-step, stereocontrol challenges |

| Photoredox decarboxylative coupling | Carboxylic acids, redox-active esters | Ir or Fe catalysts, light | Mild, photochemical | High | Environmentally friendly, stereoselective | Requires specialized equipment |

Chemical Reactions Analysis

Reduction Reactions

The ester group in tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate can undergo reduction to yield alcohols or amines under specific conditions.

Key Example:

Reduction with Lithium Triethylborohydride (LiBHEt₃)

-

Reagents/Conditions : LiBHEt₃ (1M in THF), 0°C, 16 hours.

-

Yield : 88% (product: secondary alcohol derivative).

-

Mechanism : The borohydride selectively reduces the ester to a primary alcohol while preserving the pyrrolidine ring structure .

Acidic Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions to liberate the free amine.

Key Example:

Hydrochloric Acid Cleavage

-

Reagents/Conditions : 1M HCl in diethyl ether, 20°C, 1 hour.

-

Yield : 18% (product: 2S-methylpyrrolidine hydrochloride).

-

Notes : The low yield suggests competing side reactions or incomplete deprotection, necessitating optimization .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling functionalization at specific positions.

Key Example:

Negishi Coupling with Aryl Halides

-

Reagents/Conditions : Pd(OAc)₂, ZnCl₂, tert-butyl methyl ether, 50°C, 16 hours.

-

Product : Aryl-substituted pyrrolidine derivatives.

-

Yield : 15% (isolated as a trifluoroacetic acid salt after purification) .

Substitution Reactions

Nucleophilic substitution at the

Scientific Research Applications

Tert-butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a research compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73. The purity is generally around 95%. It has applications in medicine, scientific research, and other areas.

Pharmaceutical Applications

Tert-butyl derivatives are useful in pharmaceutical development, particularly in enhancing the process of lyophilization (freeze-drying). Tert-butanol can improve the stability, solubility, and reconstitution time of drugs. L-glutamyl-tert-butyl ester hydrochloride is used in synthesizing rhenium-glutamine conjugates, finding applications in both the food and pharmaceutical industries.

Enzyme Inhibition

Tert-butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride can inhibit enzymes involved in critical physiological processes, such as sphingosine kinases (SphK1 and SphK2), which are involved in diseases like cancer and inflammation. Studies have shown its potential in selectively inhibiting SphK1 with IC50 values in the low micromolar range.

Antimicrobial Activity

Compounds with structural frameworks similar to tert-butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride have demonstrated activity against drug-resistant strains of Mycobacterium tuberculosis. This suggests it may have antimicrobial properties.

Neuropharmacological Effects

The compound's potential interaction with neurotransmitter receptors suggests it could be used in treating neuropsychiatric disorders. Its structural similarity to receptor antagonists points to possible efficacy in modulating sleep and wakefulness through orexin receptor pathways.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | SphK Inhibition | Demonstrated selective inhibition of SphK1 with IC50 values in the low micromolar range. |

| Study B | Antimicrobial Activity | Showed MIC values < 0.016 μg/mL against drug-resistant M. tuberculosis strains. |

| Study C | Receptor Binding | Identified binding affinity to orexin receptors, suggesting potential for sleep regulation. |

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidine-based compounds allows for tailored applications in drug discovery and synthesis. Below is a detailed comparison of Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate with analogous derivatives:

Variations in Ester Groups

- Tert-butyl vs. Methyl Esters :

- This compound (MW: 213.27 g/mol) features a bulky tert-butyl ester, enhancing steric protection and hydrolytic stability under acidic or basic conditions .

- Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2) contains a methyl ester, which is more susceptible to hydrolysis, making it suitable for transient protection in stepwise syntheses .

Substituents on the Pyrrolidine Ring

- Hydrophilic vs. Hydrophobic Substituents :

- Tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate (CAS: 1107659-77-7) incorporates a hydroxyl group at the 3-position, increasing polarity and hydrogen-bonding capacity, which is advantageous for aqueous solubility in drug formulations .

- Tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate includes a mesyloxy group, enabling nucleophilic displacement reactions for further functionalization .

Functional Groups at the 2-Position

- Methyl vs. Formyl Groups :

- The methyl group in the target compound contributes to metabolic stability and steric hindrance, limiting unwanted side reactions .

- Tert-butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate (CAS: 1623409-38-0) features a formyl group, rendering it reactive toward nucleophiles (e.g., in reductive amination or Grignard reactions) for constructing complex molecules .

Stereochemical Variations

- Impact of Chirality :

- The (2S) configuration in the target compound contrasts with the (2R,3S)-configured tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate (CAS: 817554-87-3). Stereochemistry dictates biological activity; for example, (2R,3S) derivatives are used in antiviral agents, whereas (2S) isomers may exhibit distinct receptor-binding profiles .

Data Table: Key Structural and Functional Comparisons

Stereochemical Considerations

- Enantiomeric purity is critical for biological activity. For instance, (2S)-configured compounds may exhibit distinct pharmacokinetic profiles compared to (2R) isomers due to differential enzyme binding .

Biological Activity

Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate (CAS No. 137496-71-0) is a chiral compound belonging to the pyrrolidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, along with a tert-butyl ester at the carboxylate position. Its molecular formula is with a molecular weight of 185.26 g/mol. This structural configuration contributes to its unique chemical properties and potential applications in pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator , influencing various biological pathways. For instance, it could potentially impact neurotransmitter systems or metabolic pathways, similar to other pyrrolidine derivatives known for their pharmacological effects.

Biological Activity Insights

Research indicates that compounds with similar structures often exhibit significant biological properties, including anti-inflammatory and analgesic effects. The presence of functional groups like the tert-butyl ester enhances the compound's reactivity towards biological targets, making it a candidate for further investigation in medicinal chemistry .

Table 1: Comparison of Biological Activities of Pyrrolidine Derivatives

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that pyrrolidine derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may exert similar effects. This property is crucial for developing new anti-inflammatory drugs.

- Cytotoxic Activity : Research on pyrrolidine analogs indicated selective cytotoxicity against cancer cells while sparing non-transformed cells. This selectivity is attributed to the ability of these compounds to interfere with nutrient transport systems in cancer cells .

- Synthetic Utility : The compound serves as an intermediate in synthesizing more complex pharmacologically active molecules, showcasing its versatility in organic synthesis and drug development .

Future Directions

The biological activity of this compound warrants further exploration through:

- In vitro and In vivo Studies : Comprehensive pharmacological studies are needed to elucidate the specific mechanisms by which this compound exerts its effects.

- Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure influence biological activity can lead to the development of more effective derivatives.

- Clinical Trials : If preclinical studies demonstrate promising results, advancing to clinical trials could establish its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate?

- Methodology :

- Coupling Reactions : Use mixed anhydride intermediates formed via reaction of carboxylic acids with isobutyl chloroformate and DIPEA in CH₂Cl₂. Post-activation, nucleophiles (e.g., amines) are introduced under basic conditions (e.g., DIPEA) for amide bond formation .

- Purification : Flash chromatography (silica gel, 0–100% EtOAc/hexane gradient) effectively isolates the product, with yields ~59% .

- Critical Parameters : Monitor reaction progress via LC-MS to confirm intermediate consumption. Maintain anhydrous conditions to avoid side reactions (e.g., hydrolysis) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry and stereochemistry. For example, distinct methyl group splitting in ¹H NMR confirms the tert-butyl moiety .

- HRMS : Validates molecular weight (e.g., observed vs. calculated mass accuracy <3 ppm) .

- IR Spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters) .

- Optical Rotation : Measures enantiopurity (e.g., [α]²⁵_D = −55.0 for a related compound) .

Advanced Research Questions

Q. How can researchers resolve low yields during the coupling step of this compound derivatives?

- Troubleshooting :

- Activation Efficiency : Ensure stoichiometric excess of coupling agents (e.g., isobutyl chloroformate) and optimize DIPEA ratios (typically 2–3 eq.) to stabilize mixed anhydrides .

- Nucleophile Reactivity : Pre-activate nucleophiles (e.g., amines) with mild bases (e.g., DIPEA) to enhance coupling efficiency .

- Side Reactions : Use low temperatures (0–5°C) to suppress racemization in chiral intermediates .

Q. What strategies ensure enantiomeric purity in chiral pyrrolidine derivatives like this compound?

- Methodology :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers .

- Chiral Shift Reagents : Add Eu(hfc)₃ to ¹H NMR samples to split enantiomeric signals .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s thiourea) during ring-closing steps .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. HRMS) during structural validation?

- Analytical Cross-Validation :

- 2D NMR : Perform COSY and HSQC to resolve ambiguous proton-carbon assignments .

- Isotopic Pattern Analysis : HRMS isotopic clusters confirm molecular formula; deviations suggest impurities (e.g., residual solvents) .

- X-ray Crystallography : Definitive proof of stereochemistry for crystalline derivatives .

Q. What computational tools can predict the reactivity of this compound in novel reactions?

- Modeling Approaches :

- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to predict regioselectivity in nucleophilic substitutions .

- MD Simulations : Assess solvation effects on reaction kinetics (e.g., using CHARMM force fields) .

- QSAR Models : Correlate substituent effects (e.g., steric bulk) with reaction yields .

Q. How can this compound serve as a precursor for bioactive molecule development?

- Applications :

- Anticancer Agents : Functionalize the pyrrolidine core with aryl groups (e.g., 4-octylphenyl) to modulate cytotoxicity .

- Antiviral Scaffolds : Introduce heterocycles (e.g., thiazoles) to target viral proteases .

- Biological Testing : Dissolve compounds in HPLC-grade water, filter (0.45 µm), and lyophilize for in vitro assays .

Data Contradiction and Optimization

Q. Why might this compound exhibit variable biological activity across studies?

- Key Factors :

- Purity Thresholds : Ensure >95% purity (HPLC) to exclude inactive impurities .

- Solvent Effects : Bioactivity can vary with DMSO vs. aqueous solubility .

- Stereochemical Drift : Racemization during storage (monitor via periodic [α]D measurements) .

Q. What are the best practices for scaling up the synthesis of this compound without compromising yield?

- Scale-Up Protocols :

- Reactor Design : Use jacketed reactors for temperature control during exothermic steps (e.g., mixed anhydride formation) .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress .

- Workflow Efficiency : Replace flash chromatography with recrystallization for bulk batches (e.g., hexane/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.